N-(4-iodo-2-methylphenyl)butanamide
Description
Contextualization within Amide Chemistry and Iodinated Aromatic Compounds Research
N-(4-iodo-2-methylphenyl)butanamide belongs to the class of organic compounds known as amides, which are characterized by a carbonyl group bonded to a nitrogen atom. smolecule.com Amides are fundamental in organic chemistry and biochemistry, forming the backbone of proteins and playing vital roles in various biological processes. The presence of the butanamide group in this compound provides a stable and synthetically versatile handle for further chemical modifications.
The other key feature of this molecule is the iodinated methylphenyl group. Iodinated aromatic compounds are of particular interest in synthetic chemistry due to the unique properties of the iodine atom. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions. This reactivity allows for the facile introduction of new functional groups and the construction of complex molecular architectures. The presence of the methyl group on the phenyl ring can also influence the compound's electronic properties and steric interactions in subsequent reactions.
Overview of Scientific Interest and Research Trajectories Pertaining to the Chemical Compound and Analogous Structures
Scientific interest in this compound and its analogs stems primarily from their utility as synthetic intermediates. The compound itself is not typically the final target of research but rather a stepping stone towards molecules with specific biological or material properties.
One significant area of research is in the development of kinase inhibitors. A United States patent describes a series of novel imidazopyrazine derivatives as tyrosine kinase inhibitors, with the "2-iodo-4-methylphenyl" moiety listed as a possible substituent. mdpi.com This suggests that this compound could serve as a precursor to such inhibitors, which are a critical class of drugs for the treatment of diseases like cancer.
Furthermore, the presence of an iodine atom makes this compound and its derivatives potential candidates for the development of radiopharmaceuticals. Radioisotopes of iodine can be incorporated into the molecule, which can then be used for diagnostic imaging or targeted radiotherapy.
The general synthesis of N-aryl amides, the class of compounds to which this compound belongs, is a well-established area of organic synthesis. Standard methods often involve the acylation of an appropriately substituted aniline (B41778) with a butanoyl derivative.
Compound and Substance Information
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXKBSOFILZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Iodo 2 Methylphenyl Butanamide
Established Synthetic Pathways to N-(4-iodo-2-methylphenyl)butanamide
The synthesis begins with the selective iodination of an appropriate aromatic precursor, typically 2-methylaniline (o-toluidine). The objective is to introduce an iodine atom at the 4-position of the phenyl ring. The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing activators, but the amino group's influence is significantly stronger. This directing effect is pivotal for achieving the desired regioselectivity.
Several electrophilic iodinating agents can be employed for this transformation. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of activated aromatic rings. nih.govresearchgate.net The reaction's regioselectivity can be finely tuned, with studies showing that the combination of NIS and catalytic amounts of trifluoroacetic acid promotes para-directed iodination. researchgate.net Other classical oxidizing agents used in conjunction with a source of iodide, such as Chloramine-T, can also facilitate the iodination of activated aromatic substrates. nih.gov
Table 1: Comparison of Selected Iodination Reagents for Aromatic Compounds
| Reagent/System | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Often with a catalytic acid (e.g., trifluoroacetic acid) | Mild conditions, good for activated rings | Can require a catalyst for high regioselectivity researchgate.net |
| Iodine Monochloride (ICl) | Used directly with the substrate | Highly reactive, good yields | Can be less selective with highly activated rings |
| Chloramine-T / NaI | Aqueous or alcoholic solvents, often at room temperature | Mild oxidizing agent, useful in radioiodination nih.gov | Reaction pH can be critical for efficiency nih.gov |
| Iodogen™ (1,3,4,6-Tetrachloro-3α,6α-diphenylglycoluril) | Solid phase reagent in an organic solvent/water mixture | Mild, minimizes side oxidative reactions nih.gov | Heterogeneous reaction, concentration is key nih.gov |
For the synthesis of the required precursor, 4-iodo-2-methylaniline (B78855), a controlled reaction with an agent like NIS would be a standard and effective approach.
Once the iodinated precursor, 4-iodo-2-methylaniline, is obtained, the next step is the formation of the butanamide linkage. This is a classic acylation reaction. The most direct and common method involves reacting the amine with an activated form of butanoic acid, such as butanoyl chloride or butyric anhydride (B1165640). ontosight.ai This reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Alternatively, the amide bond can be formed directly from butanoic acid using a coupling agent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach is central to many modern organic syntheses, particularly in peptide chemistry. researchgate.net A variety of such agents exist, each with its own mechanism and applications.
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Full Name | Byproducts | Key Features |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective but byproduct removal can be difficult. |
| EDC / EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea (B33335) | Byproduct is easily removed by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High coupling efficiency, low rate of racemization. researchgate.net |
| T3P® | Propanephosphonic acid anhydride | Phosphate salts | High reactivity, broad substrate scope, and easily removed byproducts. researchgate.net |
The reaction between 4-iodo-2-methylaniline and butanoyl chloride represents a direct and efficient established pathway to the target compound.
Advanced Synthetic Strategies and Innovations for Related Butanamide Derivatives
While traditional methods are effective, contemporary chemical research emphasizes the development of more advanced synthetic protocols. For butanamide derivatives, these innovations focus on improving efficiency, selectivity, and sustainability.
Modern amide bond formation strategies aim to overcome the limitations of classical coupling reagents, such as poor atom economy and the generation of stoichiometric waste. researchgate.netnih.gov Research has focused on developing catalytic methods for direct amidation. For instance, boric acid and its derivatives have emerged as effective catalysts for the dehydrative coupling of carboxylic acids and amines. unimi.it These reactions often proceed under milder conditions and demonstrate broad substrate scope, including sterically demanding components. unimi.it
Another innovative approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to construct the amide bond. nih.gov This method avoids the use of external activating agents altogether, offering a novel pathway with high functional group tolerance. nih.gov Such catalytic and rearrangement strategies represent the forefront of efficient and selective amide synthesis.
The use of microwave irradiation as an energy source has revolutionized many areas of organic synthesis. researchgate.net For the synthesis of butanamide and other amide derivatives, microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. nih.govmdpi.comresearchgate.net The rapid, uniform heating provided by microwaves can accelerate reaction rates, often allowing syntheses that take hours or days by conventional methods to be completed in minutes. nih.govmdpi.com
Research on the synthesis of various heterocyclic derivatives has consistently shown that microwave irradiation provides good to excellent yields in a fraction of the time required by traditional heating methods. researchgate.netnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide/Derivative Formation
| Reaction Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Source |
|---|---|---|---|
| Coumarin-triazole synthesis | 10-12 hours / 68-79% | 10-15 minutes / 80-90% | nih.gov |
| Azobenzene derivative synthesis | Not specified | ~20 minutes / Moderate to good yields | mdpi.com |
| Imide synthesis from amic acids | Several hours | 5-20 minutes | researchgate.net |
This technology is a key tool in developing more efficient protocols for the synthesis of complex molecules like this compound.
The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to minimize waste, avoid hazardous substances, and improve energy efficiency. sphinxsai.com For amide synthesis, this has led to the exploration of solvent-free reactions and biocatalysis.
Solvent-free, or solid-state, synthesis is a cornerstone of green chemistry. A method for synthesizing various amides has been developed using a simple mixture of a carboxylic acid and urea with boric acid as a catalyst, which is heated directly without any solvent. researchgate.netsemanticscholar.org This procedure is rapid, efficient, and avoids the environmental and disposal issues associated with organic solvents. researchgate.netsemanticscholar.org
Enzymatic synthesis represents another powerful green approach. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) as a biocatalyst for direct amide synthesis from carboxylic acids and amines has been demonstrated. nih.gov These reactions can be run in green solvents and produce amides with excellent yields, often without the need for extensive purification. nih.gov
Table 4: Green Chemistry Approaches to Amide Synthesis
| Method | Catalyst / Conditions | Key Advantages | Source |
|---|---|---|---|
| Solvent-Free Synthesis | Boric Acid / Direct Heating | No solvent waste, rapid reaction, simple procedure. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |
| Enzymatic Synthesis | Candida antarctica Lipase B (CALB) / Green Solvent (e.g., CPME) | High atom economy, biodegradable catalyst, mild conditions, high yields. nih.gov | nih.gov |
These sustainable strategies offer environmentally benign alternatives for the industrial-scale production of butanamide derivatives.
Reaction Mechanisms and Kinetics Studies Pertaining to this compound Formation
The formation of this compound involves the creation of an amide bond, a cornerstone reaction in organic synthesis. This transformation is typically achieved through the reaction of a nucleophilic amine, 4-iodo-2-methylaniline, with an activated carboxylic acid derivative, such as butanoyl chloride or butanoic acid. The underlying mechanism is a nucleophilic acyl substitution. libretexts.orgchemistrytalk.org
Mechanistic Investigations of Key Reaction Steps
The generally accepted mechanism for the formation of this compound from 4-iodo-2-methylaniline and butanoyl chloride proceeds through a two-step addition-elimination pathway. youtube.com
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-iodo-2-methylaniline attacking the electrophilic carbonyl carbon of butanoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. youtube.com
Leaving Group Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in a concerted step, the chloride ion, being a good leaving group, is expelled. libretexts.org A subsequent deprotonation of the nitrogen atom, often by another molecule of the amine or a mild base, yields the final this compound product and hydrochloric acid.
Alternatively, when using butanoic acid directly, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often employed. masterorganicchemistry.com The coupling agent first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Kinetic Profiling of Amide Coupling Reactions
Electrophilicity of the Acylating Agent: The reactivity of the butanoic acid derivative is crucial. Butanoyl chloride is highly electrophilic and reacts rapidly. Butanoic acid itself is less reactive and requires activation. chemistrytalk.org
Steric Hindrance: The methyl group at the ortho position to the amino group in 4-iodo-2-methylaniline can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack.
Solvent and Temperature: The choice of solvent can influence reaction rates by stabilizing intermediates and transition states. Aprotic solvents are commonly used. Increased temperature generally increases the reaction rate.
A hypothetical kinetic study might compare the rate of formation of this compound with that of other substituted anilines to quantify the electronic and steric effects of the iodo and methyl groups.
Derivatization and Analog Synthesis from this compound Core
The this compound structure offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs. The primary points for derivatization are the aryl ring, particularly the iodo substituent, and the butanamide side chain.
Design and Synthesis of Substituted Aryl Butanamide Analogs
The presence of the iodine atom on the aromatic ring is a key feature for derivatization, as it allows for a variety of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Table 1: Hypothetical Analogs of this compound via Cross-Coupling Reactions
| Analog Structure | Proposed Cross-Coupling Reaction | Reagents and Conditions |
| N-(4-phenyl-2-methylphenyl)butanamide | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Heat |
| N-(4-ethynyl-2-methylphenyl)butanamide | Sonogashira Coupling | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp |
| N-(4-cyano-2-methylphenyl)butanamide | Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, Heat |
| N-(4-(N-morpholino)-2-methylphenyl)butanamide | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, Heat |
This table is illustrative and based on general synthetic methodologies.
These transformations would allow for the systematic exploration of how different substituents at the 4-position of the aryl ring influence the properties of the molecule.
Exploration of Heterocyclic Ring System Incorporations
The this compound core can also be used as a scaffold to synthesize more complex molecules incorporating heterocyclic ring systems. These can be formed either by building upon the existing structure or by using the iodoaniline precursor in cyclization reactions. youtube.comyoutube.com
One potential strategy involves the intramolecular cyclization of a suitably modified precursor. For instance, if the butanamide side chain were to be functionalized with a terminal alkyne, an intramolecular Sonogashira coupling could potentially lead to the formation of a fused heterocyclic system.
Another approach is to utilize the iodoaniline moiety in classical heterocyclic syntheses. For example, a Skraup synthesis or a Doebner-von Miller reaction with appropriate reagents could, in principle, lead to the formation of quinoline (B57606) derivatives fused to or substituted with the butanamide moiety.
Table 2: Hypothetical Heterocyclic Analogs Derived from this compound Precursors
| Heterocyclic System | Synthetic Strategy | Key Reagents |
| Benzoxazole | Intramolecular cyclization of an ortho-hydroxy derivative | A derivative of this compound with a hydroxyl group at the 3-position could be cyclized. |
| Quinoline | Skraup Synthesis with the precursor 4-iodo-2-methylaniline | Glycerol, H₂SO₄, Oxidizing agent |
| Indole | Fischer Indole Synthesis with the precursor 4-iodo-2-methylaniline | A suitable ketone or aldehyde, Polyphosphoric acid or other acid catalyst |
This table presents hypothetical synthetic routes based on established named reactions.
The synthesis and study of such analogs would provide valuable insights into the structure-activity relationships of this class of compounds.
Advanced Spectroscopic Characterization in Research of N 4 Iodo 2 Methylphenyl Butanamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the number and types of hydrogen atoms present in a molecule, as well as their neighboring environments. For N-(4-iodo-2-methylphenyl)butanamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amide proton, and the protons of the butanamide chain.
The aromatic region would likely show a complex splitting pattern due to the substitution on the phenyl ring. The proton ortho to the methyl group and meta to the iodine would appear at a distinct chemical shift, influenced by the electron-donating methyl group and the electron-withdrawing, bulky iodine atom. The other two aromatic protons would also have characteristic shifts and couplings. The methyl group attached to the phenyl ring would typically appear as a singlet in the upfield region. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the butanamide moiety would show characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.8 | Multiplet |
| Amide NH | 7.5 - 8.5 | Broad Singlet |
| Phenyl-CH₃ | 2.2 - 2.5 | Singlet |
| -CH₂- (alpha to C=O) | 2.2 - 2.4 | Triplet |
| -CH₂- | 1.6 - 1.8 | Sextet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons would show a range of chemical shifts influenced by the substituents. The carbon bearing the iodine atom (C-I) would be shifted upfield due to the heavy atom effect, while the carbon attached to the nitrogen (C-N) and the methyl group (C-CH₃) would have characteristic chemical shifts. The carbons of the butanamide chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 170 - 175 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-I | 90 - 95 |
| Aromatic C-CH₃ | 130 - 135 |
| Other Aromatic C | 120 - 140 |
| Phenyl-CH₃ | 17 - 22 |
| -CH₂- (alpha to C=O) | 38 - 42 |
| -CH₂- | 18 - 22 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the adjacent methylene groups in the butanamide chain and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band for the N-H stretching vibration of the secondary amide would be expected around 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would appear as a strong, sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1550 cm⁻¹. The C-N stretching vibration would also be present. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the aromatic ring stretching vibrations. The C=O stretching vibration would also be Raman active. The C-I bond, being highly polarizable, should give a distinct and potentially strong signal in the low-frequency region of the Raman spectrum, which can be very useful for confirming the presence of the iodine substituent. The symmetric C-H stretching vibrations of the methyl and methylene groups would also be observable.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Iodine-127).
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₁H₁₄INO | 303.0120 |
An experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a mass measurement that is in very close agreement with this calculated value, typically within a few parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the compound's elemental composition and, by extension, its molecular formula.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and its various fragment ions.
The fragmentation pathways of this compound can be predicted based on the established principles of mass spectrometry for amides and aromatic compounds. The molecular ion peak is expected to be observed at an m/z corresponding to the integer mass of the molecule (303). Key fragmentation patterns would likely include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This could result in the formation of a butanoyl cation or a 4-iodo-2-methylphenylamino radical, and vice versa.
McLafferty Rearrangement: For amides with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond.
Cleavage of the Amide Bond: The C-N bond of the amide linkage can cleave, leading to the formation of ions corresponding to the acyl group and the aromatic amine portion of the molecule.
Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of an iodine atom.
Table 2: Predicted Key Fragment Ions in the EIMS of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 303 | [C₁₁H₁₄INO]⁺˙ | Molecular Ion |
| 232 | [C₁₁H₁₄NO]⁺ | Loss of I˙ |
| 219 | [C₇H₇IN]⁺˙ | Cleavage of the amide bond with charge retention on the aromatic portion |
| 176 | [C₄H₇NO]⁺˙ | McLafferty Rearrangement |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage of the butanoyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Acetanilides, which share the N-phenylacetamide core structure, typically exhibit two main absorption bands in the UV region. These bands are related to the π → π* transitions of the benzene ring.
The presence of substituents on the benzene ring—in this case, an iodo group and a methyl group—will influence the position and intensity of these absorption bands. The iodo group, being a halogen, can act as an auxochrome and may cause a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted acetanilide. The methyl group will have a smaller effect.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected λmax (nm) | Type of Electronic Transition | Chromophore |
| ~200-220 | π → π | Substituted Benzene Ring |
| ~240-270 | π → π | Substituted Benzene Ring |
The exact positions and molar absorptivities (ε) of these bands would need to be determined experimentally by recording the UV-Vis spectrum of a solution of this compound in a suitable solvent, such as ethanol or cyclohexane.
Computational and Theoretical Chemistry Studies of N 4 Iodo 2 Methylphenyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic structure and geometric parameters of a molecule. These calculations provide a static, gas-phase, or solvated-in-silico view of the molecule at a quantum mechanical level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
The initial step in the computational analysis of N-(4-iodo-2-methylphenyl)butanamide involves geometry optimization. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d) or larger), are employed to achieve this. researchgate.netacs.org The optimization process would likely explore the cis and trans conformations around the amide (C-N) bond, as free rotation is restricted due to partial double bond character. For N-aryl amides, the trans conformation is generally more stable due to reduced steric hindrance. acs.org
The presence of the methyl group at the ortho position and the iodine atom at the para position on the phenyl ring will influence the planarity of the molecule. The steric bulk of the ortho-methyl group may cause a slight twist in the dihedral angle between the phenyl ring and the amide group. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined. The MEP map would visualize the regions of positive and negative electrostatic potential, highlighting the electron-rich oxygen atom of the carbonyl group and the electron-deficient hydrogen atom of the amide group as likely sites for electrophilic and nucleophilic attacks, respectively.
Illustrative Optimized Geometry Parameters for this compound (trans-conformer)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O | ~1.23 |
| C-N (amide) | ~1.36 | |
| N-H | ~1.01 | |
| C-I | ~2.10 | |
| Bond Angle (°) | O=C-N | ~122 |
| C-N-H | ~120 | |
| Dihedral Angle (°) | C-C-N-C | ~180 (trans) |
| C-N-C(aryl)-C(aryl) | ~20-40 |
Note: These values are illustrative and based on typical data for structurally similar N-aryl amides calculated with DFT.
Calculation of Vibrational Frequencies and Spectroscopic Property Prediction
Once the geometry is optimized, the vibrational frequencies of this compound can be calculated using the same DFT method. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be used to predict its infrared (IR) and Raman spectra. nih.govlongdom.org The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set limitations.
The analysis of the vibrational spectrum allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. This can be invaluable for the characterization of the compound.
Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | Amide N-H | ~3300-3400 |
| C-H stretch (aromatic) | Aryl C-H | ~3000-3100 |
| C-H stretch (aliphatic) | Alkyl C-H | ~2850-2960 |
| C=O stretch | Amide C=O | ~1650-1680 |
| N-H bend | Amide N-H | ~1550-1600 |
| C-N stretch | Amide C-N | ~1250-1350 |
| C-I stretch | Aryl C-I | ~500-600 |
Note: These are typical frequency ranges and the exact values would be obtained from DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgnih.govwisc.edu It provides a localized, Lewis-like picture of the molecular bonding. For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds.
Illustrative NBO Analysis: Key Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(N) | π(C=O) | ~50-60 |
| n(O) | σ(N-C) | ~20-30 |
| π(C=C) (phenyl) | π(C=C) (phenyl) | ~15-25 |
| n(I) | σ(C-C) (phenyl) | ~2-5 |
Note: These E(2) values are illustrative examples based on NBO analyses of similar anilide structures. materialsciencejournal.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its interactions with the surrounding environment, such as a solvent. nih.govresearchgate.netnih.gov MD simulations are based on classical mechanics, where the forces between atoms are described by a force field.
For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over a period of nanoseconds. This allows for the exploration of the molecule's conformational landscape, revealing the flexibility of the butanamide chain and the rotational dynamics of the phenyl ring.
Furthermore, MD simulations are instrumental in understanding how the solvent molecules arrange themselves around the solute. The analysis of radial distribution functions (RDFs) can show the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This would highlight, for example, the formation of hydrogen bonds between the amide group and water molecules, and the hydrophobic interactions around the iodophenyl moiety.
Typical Parameters for an MD Simulation of this compound
| Parameter | Description |
| Force Field | e.g., AMBER, GROMOS, CHARMM |
| Solvent | e.g., Water (TIP3P, SPC/E models) |
| System Size | Molecule in a cubic box of solvent (~10 Å buffer) |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 50-100 ns |
| Time Step | 2 fs |
Molecular Docking and Ligand-Target Interaction Prediction (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govunar.ac.id This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Binding Mode Analysis with Putative Biological Targets
In a hypothetical scenario, this compound could be docked into the active site of a putative biological target, such as a protein kinase, which are often targeted by inhibitors with similar structural motifs. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket and score them based on a scoring function that estimates the binding affinity.
The results of the molecular docking would provide a predicted binding mode, showing the specific interactions between the ligand and the amino acid residues of the protein. For this compound, these interactions would likely include:
Hydrogen bonds: between the amide N-H (donor) and C=O (acceptor) groups and polar residues in the binding site.
Hydrophobic interactions: involving the phenyl ring and the butanamide alkyl chain with nonpolar residues.
Halogen bonds: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like an oxygen or a nitrogen in the protein backbone or side chains. nih.govnih.gov
Illustrative Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Predicted Value/Description |
| Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Hydrogen Bond Interactions | Amide N-H with backbone C=O of a residue (e.g., Glu, Asp) |
| Amide C=O with side chain of a residue (e.g., Lys, Arg) | |
| Hydrophobic Interactions | Phenyl ring in a hydrophobic pocket formed by residues like Leu, Val, Ile |
| Halogen Bond | Iodine atom with a backbone carbonyl oxygen |
Note: The specific residues and binding energy are hypothetical and would depend on the chosen protein target.
Prediction of Binding Affinities and Interaction Energies
The prediction of binding affinities and interaction energies is a cornerstone of computational chemistry and plays a pivotal role in drug discovery and materials science. These computational methods aim to foresee the strength and nature of the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. Molecular docking is a primary technique employed for this purpose. researchgate.netsemanticscholar.org This method computationally places a ligand into the binding site of a receptor and scores the interaction, providing an estimate of the binding affinity. ekb.eg The scoring functions used in docking simulations are designed to approximate the free energy of binding, with lower energy scores generally indicating a more favorable interaction. ekb.egnih.gov
These in silico approaches allow for the rapid screening of large libraries of compounds against a specific biological target, identifying potential lead candidates for further experimental validation. researchgate.net The interaction energies are dissected to understand the key molecular forces driving the binding event, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, in studies of novel enzyme inhibitors, molecular docking can reveal critical amino acid residues within the active site that a ligand interacts with. nih.gov This detailed understanding of interaction modes is invaluable for the structure-based design of more potent and selective molecules. nih.gov
Hypothetical Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase X | -8.5 | TYR 206, LEU 150 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -7.9 | ARG 120, VAL 523 | Hydrogen Bond, van der Waals |
In Silico Analysis of Molecular Descriptors and Reactivity Indices
The chemical potential signifies the tendency of electrons to escape from a system, while chemical hardness measures the resistance to a change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov These indices are crucial for understanding how a molecule will behave in a chemical reaction. For example, a high electrophilicity index suggests a molecule will be a good electrophile in polar reactions. nih.gov
While a detailed computational analysis for this compound is not present in the available literature, a study on the structurally related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, provides a relevant example of the application of these methods. researchgate.netchemrxiv.org In this study, DFT calculations were used to determine various reactive properties. researchgate.netchemrxiv.org It was found that halogen substitution influenced the chemical potential and the electrophilicity index. researchgate.netchemrxiv.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in this analysis, as their energy gap is an indicator of molecular stability. researchgate.net
Calculated Molecular Descriptors and Reactivity Indices for a Structurally Related Compound
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | Increased with halogen substitution |
| Electrophilicity Index (ω) | Decreased with halogen substitution |
| HOMO-LUMO Gap | 3.6725 eV |
Note: The data in this table is for the related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide and is sourced from a specific study. researchgate.net This data is presented to illustrate the types of descriptors calculated in such computational studies.
Local reactivity descriptors, such as the Fukui functions, can also be calculated to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net This detailed level of analysis is instrumental in predicting the regioselectivity of chemical reactions.
Molecular and Biochemical Interaction Studies in Vitro Focus of N 4 Iodo 2 Methylphenyl Butanamide
Investigation of Biological Target Binding Affinities and Interactions
The initial step in characterizing a compound's biological activity involves identifying its molecular targets and quantifying the strength of their interaction.
The interaction between a small molecule, such as N-(4-iodo-2-methylphenyl)butanamide, and a protein is fundamental to its mechanism of action. Techniques like isothermal titration calorimetry (ITC) can be employed to measure the thermodynamic parameters of this binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes. mdpi.com Such studies would reveal the nature of the forces driving the interaction between this compound and its potential protein targets. While the presence of an iodine atom in this compound suggests the potential for unique interactions, specific data from such studies are not currently available. smolecule.com
Table 1: Hypothetical Data Table for Protein-Ligand Interaction Parameters
| Target Protein | Binding Affinity (K_d) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |
| Protein X | Data not available | Data not available | Data not available | Data not available |
| Protein Y | Data not available | Data not available | Data not available | Data not available |
This table represents the type of data that would be generated from protein-ligand interaction studies. Currently, no such data exists in the public domain for this compound.
Receptor binding assays are crucial for determining how a compound interacts with specific receptors. These assays often utilize a radiolabeled version of a known ligand that binds to the receptor of interest. By introducing the test compound, its ability to displace the radioligand can be measured, thereby determining its binding affinity. nih.gov Given that this compound contains an iodine atom, it could potentially be radiolabeled with isotopes like ¹²⁵I for use in such assays. smolecule.com However, no studies reporting the results of receptor binding assays for this compound have been published.
Table 2: Illustrative Data Table for Receptor Binding Affinity
| Receptor Target | IC₅₀ (nM) | K_i (nM) | Assay Type |
| Receptor A | Data not available | Data not available | Radioligand Displacement |
| Receptor B | Data not available | Data not available | Radioligand Displacement |
This table illustrates the kind of data obtained from receptor binding assays. No such data is currently available for this compound.
Enzymatic Inhibition Kinetics and Mechanisms
Should this compound be found to interact with an enzyme, the next step would be to characterize the nature of this inhibition.
The inhibition constant (K_i) is a measure of the potency of an inhibitor. It is determined by conducting enzyme kinetic experiments in the presence of varying concentrations of the inhibitor. A lower K_i value indicates a more potent inhibitor. nih.gov Research on other halo-substituted amide derivatives has demonstrated their potential as enzyme inhibitors, suggesting that this compound could also exhibit such properties. nih.govsemanticscholar.org However, specific K_i values for this compound against any enzyme are not reported in the current literature.
Table 3: Example Data Table for Enzymatic Inhibition Constants
| Target Enzyme | K_i (µM) | IC₅₀ (µM) |
| Enzyme 1 | Data not available | Data not available |
| Enzyme 2 | Data not available | Data not available |
This table shows the type of data generated from enzyme inhibition studies. No such data is publicly available for this compound.
Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) provides insight into how the inhibitor interacts with the enzyme. This is typically determined by analyzing Lineweaver-Burk plots or other graphical representations of enzyme kinetic data. nih.govsemanticscholar.org For instance, studies on similar halo-substituted compounds have identified mixed-type inhibition for certain enzymes. nih.govsemanticscholar.org The specific kinetic mechanism for this compound has not been investigated.
Cellular Pathway Perturbation Analysis (Mechanistic Cell-Based Assays, excluding human clinical)
Mechanistic cell-based assays are used to understand how a compound affects cellular signaling pathways. nih.govcellomaticsbio.com These assays can measure changes in the levels of key signaling molecules, such as phosphorylated proteins or secondary messengers, in response to treatment with the compound. cellomaticsbio.com While this compound is suggested to be useful in biological research involving cellular pathways, no specific studies detailing its effects on any particular pathway have been published. smolecule.com
Table 4: Representative Data Table for Cellular Pathway Analysis
| Cellular Pathway | Key Analyte | Observed Effect | Cell Line |
| MAPK/ERK Pathway | p-ERK Levels | Data not available | Data not available |
| PI3K/Akt Pathway | p-Akt Levels | Data not available | Data not available |
This table is an example of how data from cellular pathway analysis would be presented. No such data is currently available for this compound.
Cell-Free Biochemical Assays
Cell-free biochemical assays are critical for directly measuring the interaction of a compound with isolated biological components, such as enzymes or receptors. These assays can provide quantitative data on binding affinity, inhibition constants (IC50 or Ki), and other kinetic parameters.
A thorough search of scientific databases yielded no specific studies that have published results from cell-free biochemical assays involving this compound. There is no publicly available data on its potential inhibitory or activating effects on any specific enzymes, nor are there reports of its binding affinity to any receptors.
Cell-Based Functional Assays (e.g., enzyme activity in cell lysates)
Cell-based functional assays provide insights into the biological effects of a compound within a cellular context. These assays can measure changes in cellular processes, such as enzyme activity within cell lysates, signal transduction pathways, or gene expression, following treatment with the compound.
Similar to the lack of cell-free assay data, there is no published research detailing the effects of this compound in cell-based functional assays. The scientific community has not yet reported on how this specific compound modulates enzyme activities within a cellular environment or its impact on any cellular functions.
Structure-Activity Relationship (SAR) Elucidation for this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects.
Correlation of Structural Modifications with Biological Activity
The general structure of this compound, featuring a substituted phenyl ring linked to a butanamide chain, suggests that it belongs to a class of compounds with potential biological activities. The presence of an iodine atom and a methyl group on the phenyl ring, as well as the butanamide side chain, are all features that could be modified to explore SAR. However, without any reported biological activity data for the parent compound or any of its analogs, it is impossible to establish any correlation between structural modifications and biological effects.
Identification of Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore requires a set of active compounds and an understanding of their biological activities.
Given the absence of biological data for this compound and its analogs, the identification of its pharmacophoric features is not possible. Key features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings are present in the molecule, but their relative importance for any potential biological activity remains unknown.
Future Research Directions and Translational Potential for N 4 Iodo 2 Methylphenyl Butanamide
Development of Advanced Methodologies for Compound Synthesis and Characterization
The synthesis of N-aryl amides, such as N-(4-iodo-2-methylphenyl)butanamide, is a cornerstone of organic chemistry, frequently employed in the development of pharmaceuticals and other functional molecules. nih.gov Traditional methods often involve the coupling of an aniline (B41778) derivative with a carboxylic acid or its activated form. However, these methods can have drawbacks, including the need for harsh reaction conditions and the potential for side reactions like epimerization when dealing with chiral substrates. nih.govacs.org
Future research could focus on developing more efficient and greener synthetic routes. For instance, the Umpolung Amide Synthesis (UmAS) presents a novel approach that avoids epimerization-prone intermediates by reacting α-fluoronitroalkanes with N-aryl hydroxylamines. nih.govnih.govacs.org This method has shown promise for creating chiral N-aryl amides with high enantiomeric purity. nih.govacs.org Another innovative strategy involves the direct conversion of readily available nitroarenes and acyl halides into N-aryl amides using iron dust as a reductant in water, offering a more environmentally friendly alternative to traditional two-step reduction and acylation processes. rsc.org
Advanced characterization techniques will also be crucial. While standard methods like NMR and mass spectrometry are essential for structural confirmation, more sophisticated techniques could provide deeper insights. For example, X-ray crystallography could determine the precise three-dimensional structure, revealing key information about bond angles, lengths, and intermolecular interactions that influence the compound's physical and biological properties.
Table 1: Potential Advanced Synthesis and Characterization Methods
| Methodology | Description | Potential Advantage for this compound |
| Umpolung Amide Synthesis (UmAS) | Reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. nih.govacs.org | Avoids epimerization, allowing for the synthesis of chiral analogs with high purity. nih.govacs.org |
| Iron-Mediated Synthesis | Direct conversion of nitroarenes and acyl halides using iron in water. rsc.org | Utilizes readily available starting materials and a green solvent, making the process more sustainable. rsc.org |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a crystalline solid. | Provides detailed structural information crucial for understanding molecular interactions and guiding rational drug design. |
| Advanced NMR Techniques | 2D NMR (COSY, HSQC, HMBC) experiments. | Offers unambiguous assignment of proton and carbon signals, confirming connectivity and structure, especially for complex analogs. |
Exploration of Novel Biological Targets through Mechanistic Studies
The structural features of this compound suggest several potential biological activities. The iodinated phenyl ring is a common feature in various bioactive molecules, including thyroid hormones and numerous drugs, where the iodine atom can participate in halogen bonding and influence metabolic stability. The N-aryl amide core is present in many kinase inhibitors and other therapeutic agents.
Future research should involve broad biological screening to identify potential targets. This could include assays against various enzyme families, such as kinases, proteases, and metabolic enzymes like xanthine (B1682287) oxidase. nih.gov Xanthine oxidase is a molybdoflavoprotein that plays a key role in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.gov
Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects. This could involve determining the mode of inhibition for an enzyme, identifying the binding site through techniques like site-directed mutagenesis and hydrogen-deuterium exchange mass spectrometry, and studying the compound's effects on cellular signaling pathways.
Rational Design of Optimized Analogs for Enhanced Molecular Interaction
Following the identification of a biological target, the principles of rational drug design can be applied to create analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govchemrxiv.org This process involves systematically modifying the parent structure to enhance its interaction with the target.
For instance, the butanamide side chain could be altered in length or rigidity to probe the binding pocket. The methyl group on the phenyl ring could be moved to different positions or replaced with other substituents to fine-tune electronic and steric properties. The iodine atom, a key feature, could be replaced with other halogens (bromine, chlorine) or other functional groups to modulate halogen bonding strength and other interactions.
Molecular modeling and docking studies would be invaluable in this process, allowing for the in-silico evaluation of new designs before their synthesis. nih.gov This computational approach can predict how well an analog will bind to the target, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Target Identification | Analyzing large biological datasets to identify novel protein targets. alacrita.com | Uncovering new therapeutic opportunities for the compound class. |
| Virtual Screening | Using ML models to screen large compound libraries for potential hits. elsevier.com | Rapidly identifying initial lead compounds for a specific target. |
| De Novo Design | Employing generative models to create novel molecular structures with optimized properties. elsevier.commdpi.com | Discovering patentable and highly effective drug candidates. |
| Property Prediction | Predicting ADME (absorption, distribution, metabolism, excretion) and toxicity profiles. elsevier.com | Reducing late-stage failures by identifying potential liabilities early in development. |
| Synthesis Planning | AI-driven retrosynthesis to devise efficient synthetic routes for novel analogs. elsevier.com | Accelerating the synthesis of newly designed compounds. |
Q & A
Q. How can researchers optimize the multi-step synthesis of N-(4-iodo-2-methylphenyl)butanamide to improve yield and purity?
- Methodological Answer : Optimization involves:
- Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates (e.g., after iodination or amide coupling) to reduce side products .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Ullmann-type coupling reactions improve aryl-iodine bond formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for amide bond formation at 60–80°C .
- Yield tracking : Monitor reaction progress via TLC or HPLC to terminate reactions at peak product concentration .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., deshielded methyl groups at δ 2.3–2.5 ppm) and carbonyl signals (δ ~170 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃INO expected at ~318.01) .
- X-ray crystallography : Resolve iodine substitution patterns and spatial arrangements in crystalline forms .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies on similar butanamide derivatives?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin) to minimize variability .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
- Meta-analysis : Compare datasets from structurally analogous compounds (e.g., fluoro- or chloro-substituted butanamides) to identify trends in bioactivity .
- Mechanistic studies : Use knock-out models or siRNA to confirm target specificity (e.g., kinase inhibition vs. off-target effects) .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with targets like tubulin or kinases, focusing on iodine’s van der Waals interactions .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories in GROMACS to assess binding affinity .
- QSAR modeling : Train models on halogenated butanamide datasets to predict IC₅₀ values for new derivatives .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies on halogenated butanamide derivatives?
- Methodological Answer :
- Substituent scanning : Synthesize derivatives with halogens (Cl, Br, I) at the 4-phenyl position to compare electronic effects on bioactivity .
- Pharmacophore mapping : Identify critical features (e.g., iodine’s hydrophobic volume, amide hydrogen-bonding) using Discovery Studio .
- In vitro profiling : Test analogs against panels of enzymes (e.g., COX-2, HDACs) to correlate structural modifications with activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
